molecular formula C19H19NO3S B2363982 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide CAS No. 2194906-71-1

2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide

Cat. No. B2363982
CAS RN: 2194906-71-1
M. Wt: 341.43
InChI Key: TXJZBPOHWXAHHK-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family and is synthesized through a multistep process. In

Scientific Research Applications

Synthesis and Anticancer Activity

One of the prominent research applications of compounds related to 2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide is in the synthesis and evaluation of their anticancer activities. For instance, derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, closely related to the target compound, have been prepared and shown to possess potent and selective cytotoxic effects against leukemia cell lines such as CCRF-CEM and SR. This highlights the potential of these compounds in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).

Catalytic Applications in Organic Synthesis

Furan-2-yl(phenyl)methanol derivatives, closely related to the target compound, have shown significant utility in organic synthesis. A study demonstrated their effectiveness in aza-Piancatelli rearrangement reactions, catalyzed by In(OTf)3, yielding benzo[b][1,4]thiazine and oxazine derivatives with high selectivity and good yields. This indicates the potential of these compounds in facilitating complex organic synthesis processes (Reddy et al., 2012).

Applications in Chemical Synthesis and Characterization

The target compound's derivatives have found applications in the synthesis of various heterocyclic compounds. For example, the synthesis of 2,5-diformylfuran from 5-hydroxymethylfurfural using related catalysts indicates their role in producing valuable furan-based chemicals (Cui et al., 2019). Additionally, studies on the crystal structure of related compounds contribute to a deeper understanding of their molecular configuration and potential applications in material science (Subhadramma et al., 2015).

properties

IUPAC Name

2-benzylsulfanyl-N-[2,2-bis(furan-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(14-24-13-15-6-2-1-3-7-15)20-12-16(17-8-4-10-22-17)18-9-5-11-23-18/h1-11,16H,12-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJZBPOHWXAHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2,2-di(furan-2-yl)ethyl)acetamide

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